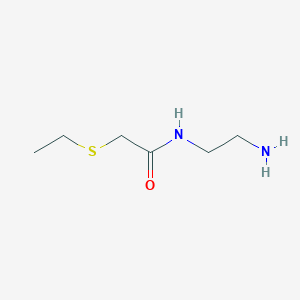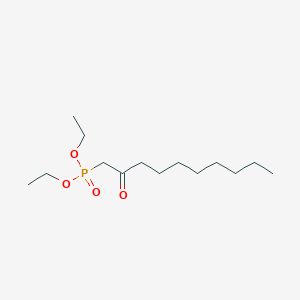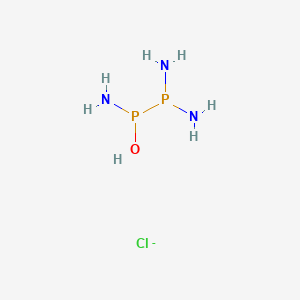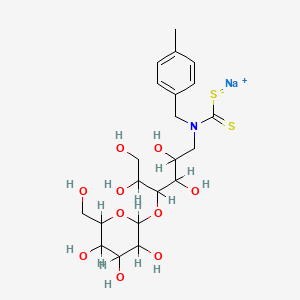
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dithiocarboxy group and a galactopyranosyl moiety, making it a subject of interest in both synthetic chemistry and biological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt typically involves multiple steps. The process begins with the preparation of the dithiocarboxy intermediate, followed by its reaction with 4-methylphenylmethylamine. The final step involves the conjugation of the resulting compound with D-glucitol and D-galactopyranosyl under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in verifying the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiocarboxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The dithiocarboxy group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The galactopyranosyl moiety may facilitate the compound’s uptake by cells, allowing it to exert its effects intracellularly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
D-Glucitol, 1-deoxy-1-(methylamino)-: A simpler analog with a methylamino group instead of the dithiocarboxy group.
D-Glucitol, 1-deoxy-1-(benzylamino)-: Contains a benzylamino group, offering different chemical properties and reactivity.
D-Glucitol, 1-deoxy-1-(octylamino)-: Features an octylamino group, making it more hydrophobic and altering its biological activity.
Uniqueness
What sets D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt apart is its combination of the dithiocarboxy group and the galactopyranosyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
133562-61-5 |
|---|---|
Formule moléculaire |
C21H32NNaO10S2 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
sodium;N-[(4-methylphenyl)methyl]-N-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]carbamodithioate |
InChI |
InChI=1S/C21H33NO10S2.Na/c1-10-2-4-11(5-3-10)6-22(21(33)34)7-12(25)15(27)19(13(26)8-23)32-20-18(30)17(29)16(28)14(9-24)31-20;/h2-5,12-20,23-30H,6-9H2,1H3,(H,33,34);/q;+1/p-1 |
Clé InChI |
XGMAVMGFXICSCU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


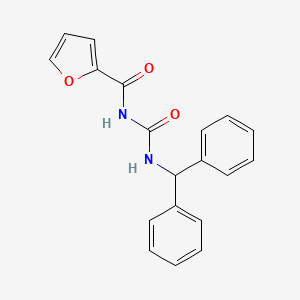
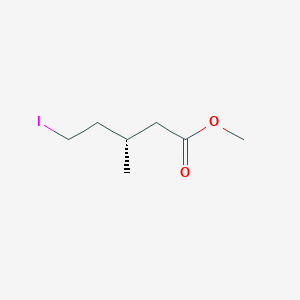
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
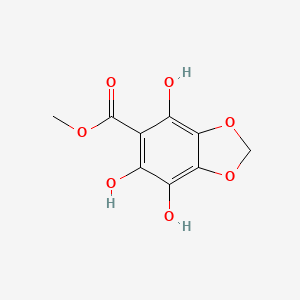
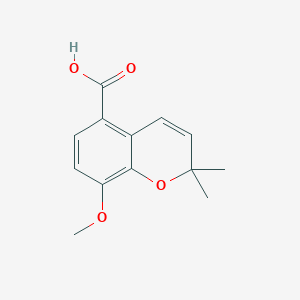
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
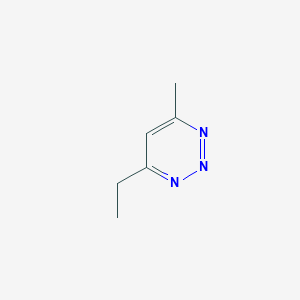

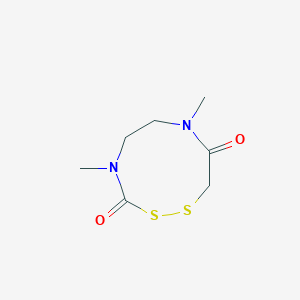
![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
